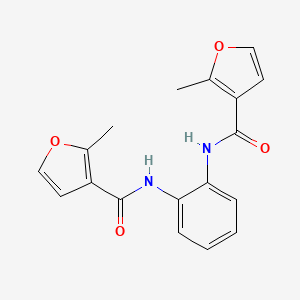![molecular formula C18H19ClN2O B5739973 1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine, commonly known as CPAP, is a synthetic compound that belongs to the class of piperazine derivatives. CPAP has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of CPAP is not fully understood. However, studies suggest that CPAP acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. CPAP also modulates the activity of the glutamate NMDA receptor, which plays a crucial role in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that CPAP modulates the release of various neurotransmitters, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood and behavior. CPAP also alters the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala, which are implicated in the pathophysiology of various neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPAP has several advantages for lab experiments, including its high potency, selectivity, and specificity. CPAP also has a long half-life, which allows for sustained drug exposure and a more prolonged therapeutic effect. However, CPAP also has some limitations, including its poor water solubility, which can limit its bioavailability and absorption.
Zukünftige Richtungen
There are several future directions for the research on CPAP. One possible direction is to investigate the potential therapeutic applications of CPAP in other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore the potential use of CPAP in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, future studies could focus on developing novel CPAP analogs with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, CPAP is a promising candidate for the treatment of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia. CPAP has a unique mechanism of action, which involves the modulation of various neurotransmitters and brain regions. Despite its limitations, CPAP has several advantages for lab experiments, and there are several future directions for the research on CPAP. Further studies are needed to fully understand the therapeutic potential of CPAP and to develop novel CPAP analogs with improved properties.
Synthesemethoden
CPAP can be synthesized by the reaction of 1-(4-chlorophenyl) ethanone with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields CPAP as a white crystalline powder, which is further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
CPAP has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and schizophrenia. Studies have shown that CPAP has anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRZBZXLYITLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)


![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)